BenchChemオンラインストアへようこそ!

Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate

Hydrogen Bonding Drug-Likeness Solubility

Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate (CAS 2891598-80-2) is a Boc-protected ε-caprolactam derivative bearing a secondary hydroxyl group at the 6-position of the seven-membered ring. This dual-functionality—combining a lactam carbonyl with a free hydroxyl—places it within the broader class of substituted 2-oxoazepane intermediates that have demonstrated utility in medicinal chemistry, particularly as scaffolds for γ-secretase inhibitors and PTPN2/PTPN1 immunoncology targets requiring precise hydrogen-bonding interactions.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Cat. No. B13901419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CCCC1=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-8(13)5-4-6-9(12)14/h8,13H,4-7H2,1-3H3
InChIKeyTVDNGFVQBKLEFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate: A Functionalized Seven-Membered Lactam Building Block for Sourcing and Selection


Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate (CAS 2891598-80-2) is a Boc-protected ε-caprolactam derivative bearing a secondary hydroxyl group at the 6-position of the seven-membered ring . This dual-functionality—combining a lactam carbonyl with a free hydroxyl—places it within the broader class of substituted 2-oxoazepane intermediates that have demonstrated utility in medicinal chemistry, particularly as scaffolds for γ-secretase inhibitors and PTPN2/PTPN1 immunoncology targets requiring precise hydrogen-bonding interactions . Its existence as a discrete, commercially catalogued intermediate with defined purity and analytically confirmed identity distinguishes it from custom-synthesized or in situ-generated azepane derivatives.

Why tert-Butyl 2-Oxoazepane-1-carboxylate Cannot Substitute for the 6-Hydroxy Variant in Synthetic and Biological Workflows


The des-hydroxy analog tert-butyl 2-oxoazepane-1-carboxylate (CAS 106412-36-6) lacks the hydrogen-bond donor capability and polarity of the 6-hydroxyl group . This difference is not superficial: the presence of a single additional H-bond donor alters the computed partition coefficient (XlogP) from 1.7 (des-hydroxy analog) to 0.7 (target compound) , and increases topological polar surface area (TPSA) from 46.6 Ų to 66.8 Ų . In drug discovery programs where azepane scaffolds are optimized for target engagement—such as PTPN2/PTPN1 inhibition—minor modifications to hydrogen-bonding capacity have been shown to dramatically impact oral bioavailability and in vivo efficacy . Substituting the 6-hydroxy derivative with the des-hydroxy analog would eliminate a key interaction handle, potentially compromising binding affinity, solubility, and downstream synthetic derivatization at the 6-position. The quantitative differences detailed below demonstrate why these compounds are not interchangeable in rigorous SAR or process chemistry workflows.

Quantitative Differentiation Guide: tert-Butyl 6-Hydroxy-2-oxo-azepane-1-carboxylate vs. Des-Hydroxy and Regioisomeric Analogs


Hydrogen-Bond Donor Count: A Critical Determinant for Target Engagement and Solubility

The target compound possesses 1 hydrogen-bond donor (the 6-OH group), compared to 0 for tert-butyl 2-oxoazepane-1-carboxylate . This single additional donor enables the compound to engage in specific H-bond interactions with biological targets—a feature exploited in PTPN2/PTPN1 inhibitor design where azepane hydroxyl groups contribute to nanomolar binding affinity . In the des-hydroxy analog, this interaction is structurally impossible, limiting its utility in hydrogen-bond-dependent SAR programs.

Hydrogen Bonding Drug-Likeness Solubility

Lipophilicity (XlogP) Reduction: Improving Aqueous Solubility and Oral Bioavailability

The computed XlogP of the target compound is 0.7, compared to 1.7 for the des-hydroxy analog tert-butyl 2-oxoazepane-1-carboxylate . This ~58% reduction in lipophilicity confers greater aqueous solubility, a parameter directly linked to improved oral bioavailability in azepane-based drug candidates. In a recent PTPN2/PTPN1 inhibitor optimization campaign, modulating hydroxyl substitution on the azepane core was critical to achieving favorable pharmacokinetic profiles, with more polar analogs demonstrating superior in vivo exposure .

Lipophilicity ADME Oral Bioavailability

Topological Polar Surface Area (TPSA) Enhancement: Superior Permeability-Balance Properties

The TPSA of the target compound is 66.8 Ų, compared to 46.6 Ų for the des-hydroxy analog . A TPSA in the 60–70 Ų range is generally favorable for balancing passive membrane permeability with aqueous solubility, whereas values below 50 Ų may indicate poor solubility and higher protein binding. In the context of azepane-containing PTPN2/NTPN1 inhibitors, TPSA optimization was explicitly used to tune oral bioavailability while maintaining cellular target engagement .

Polar Surface Area Permeability Drug Design

Procurement Cost Analysis: Premium Justified by Synthetic Complexity

Based on publicly available pricing from Aladdin Scientific, the target compound is priced at $181.90 per 250 mg, versus $45.90 per 250 mg for the des-hydroxy analog tert-butyl 2-oxoazepane-1-carboxylate . This approximately 3.96-fold cost premium reflects the additional synthetic steps required to introduce the 6-hydroxyl group. For procurement decision-makers, this cost differential must be weighed against the cost of multi-step in-house hydroxylation of the des-hydroxy analog, which would typically require additional reagents, chromatography, and validation, often erasing the apparent cost advantage.

Procurement Cost Synthetic Complexity Building Block Selection

High-Value Application Scenarios for tert-Butyl 6-Hydroxy-2-oxo-azepane-1-carboxylate


Medicinal Chemistry Lead Optimization Requiring H-Bond Donor Functionality

In SAR campaigns targeting protein tyrosine phosphatases (PTPN2/PTPN1) or γ-secretase, where hydrogen-bond donor interactions with catalytic residues are critical , the 6-hydroxy derivative provides a pre-installed H-bond donor that the des-hydroxy analog cannot offer. The computed HBD count of 1 for the target compound enables immediate exploration of H-bond-dependent binding hypotheses without additional synthetic manipulation. The improved computed TPSA (66.8 Ų) also positions the compound within the drug-like property space sought in lead optimization .

Parallel Synthesis and Library Generation Requiring Orthogonal Functionalization

For medicinal chemistry groups building focused libraries around the azepane scaffold, the combination of a Boc-protected lactam nitrogen and a free 6-hydroxyl group provides two orthogonal handles for diversification: N-deprotection/acylation and O-alkylation/acylation/oxidation. This dual-functionalization capability is absent in the des-hydroxy analog , which can only be derivatized at the nitrogen after Boc removal. The target compound thus enables more diversity per synthetic step in library construction.

Process Chemistry Scale-Up Where Late-Stage Hydroxylation is Inefficient

When azepane scaffolds are advanced toward preclinical development, late-stage C–H hydroxylation often suffers from poor regioselectivity and low yields. The procurement of the target compound with the 6-hydroxyl group already installed eliminates this problematic step. While the unit cost is approximately 3.96× that of the des-hydroxy analog , this premium is frequently offset by the elimination of oxidation optimization, reduced waste streams, and shorter development timelines in kilo-lab and pilot-plant settings.

Biochemical Probe Design Targeting Enzymes with Alcohol-Binding Pockets

Certain enzymes, including glycosidases and HIV protease, possess binding pockets that specifically accommodate hydroxyl groups on azepane scaffolds . The 6-hydroxy derivative, with its computed hydrogen-bond acceptor count of 4 and donor count of 1 , offers a pre-organized H-bond network suitable for probe design. The des-hydroxy analog (HBA=3, HBD=0) would require synthetic derivatization to achieve comparable binding interactions, introducing additional steps and potential stereochemical complications.

Quote Request

Request a Quote for Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.